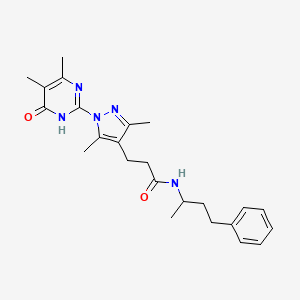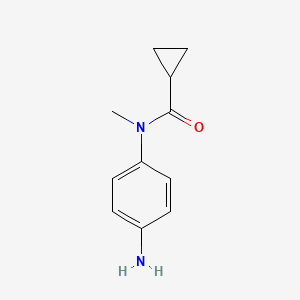
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide, also known as CM156, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CM156 belongs to the class of cyclopropane carboxamides and has been found to possess anti-inflammatory and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition and Anticancer Properties :
- N-(4-aminophenyl)-N-methylcyclopropanecarboxamide derivatives have been found to inhibit histone deacetylases, showing promise in cancer therapy. These compounds inhibit cancer cell proliferation, induce cell cycle arrest, and promote apoptosis. They exhibit significant antitumor activity in vivo, indicating potential as anticancer drugs (Zhou et al., 2008).
Chemoselective N-benzoylation in Organic Synthesis :
- These compounds are involved in chemoselective N-benzoylation reactions. They are used to synthesize biologically active benzamides, which are significant in pharmaceutical chemistry (Singh et al., 2017).
Antimicrobial Properties :
- Certain derivatives exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests their potential in developing new antimicrobial agents (Ghorab et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines :
- Synthesized derivatives of this compound have shown significant inhibitory activity against cancer cell lines, suggesting their potential use in cancer therapy (Lu et al., 2021).
Synthesis of Hyperbranched Polymers for Gas Separation :
- These compounds are used in synthesizing hyperbranched polyimides, which have applications in gas separation. This includes the development of new materials with improved performance in industrial gas separation processes (Fang et al., 2000).
Synthesis of Liquid Crystals and Electrofluorescent Materials :
- Derivatives are employed in the synthesis of liquid crystals and electrofluorescent materials, indicating their use in advanced materials science, particularly in the field of display technologies and optoelectronics (Ong et al., 2018), (Sun et al., 2015).
Antioxidant Potential and Electrochemical Study :
- Studies on the electrochemical oxidation of amino-substituted benzamides, including this compound derivatives, help understand their antioxidant properties and potential therapeutic applications (Jovanović et al., 2020).
Synthesis of N-, S,N-, and Se,N-Heterocycles :
- These compounds are utilized in the synthesis of a variety of heterocyclic compounds, which are important in medicinal chemistry for the development of new therapeutic agents (Dotsenko et al., 2019).
Development of Aromatic Polyamides with Electrochromic Properties :
- They are key in the synthesis of aromatic polyamides with electrochromic properties, which have applications in smart materials and coatings (Wang et al., 2017), (Liou et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-aminophenyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMDFRQPJNHPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
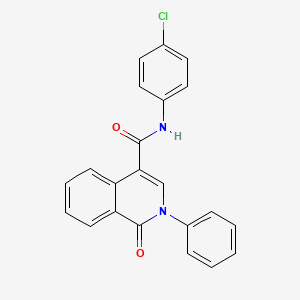

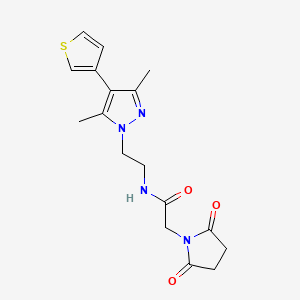

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)
![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)
![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2527561.png)

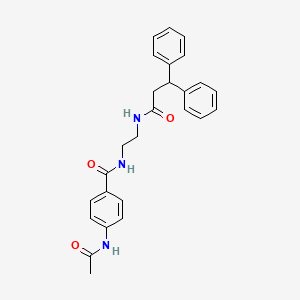
![(Z)-2-(3-methylphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2527565.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate](/img/structure/B2527567.png)
